4-(furan-2-yl)-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
2-(2-Furyl)-9-propyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique fusion of pyrido, thieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furyl)-9-propyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are common, often under basic conditions
Major Products: The major products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce dihydropyrimidine compounds .
Scientific Research Applications
2-(2-Furyl)-9-propyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in cancer and other diseases
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-9-propyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar triazolo-pyrimidine core but differs in the fused ring systems
Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains a furan ring instead of a thieno ring, leading to different chemical properties.
Uniqueness: 2-(2-Furyl)-9-propyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of fused rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical processes .
Properties
CAS No. |
902306-33-6 |
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Molecular Formula |
C17H17N5OS |
Molecular Weight |
339.4g/mol |
IUPAC Name |
4-(furan-2-yl)-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C17H17N5OS/c1-2-6-21-7-5-11-13(9-21)24-17-14(11)16-19-15(12-4-3-8-23-12)20-22(16)10-18-17/h3-4,8,10H,2,5-7,9H2,1H3 |
InChI Key |
PYZYDWICSVQDGM-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CO5 |
Canonical SMILES |
CCCN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CO5 |
Origin of Product |
United States |
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